Author: BenchChem Technical Support Team. Date: March 2026
Pharmacokinetic Profiling of[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Derivatives: Overcoming ADME Liabilities in Neurotherapeutics and Oncology
Executive Summary
The [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine scaffold is a privileged, nitrogen-rich pharmacophore that has become foundational in modern drug discovery. Its unique electronic properties and spatial geometry have been successfully leveraged in two distinct therapeutic arenas: as highly potent
γ
-secretase modulators (GSMs) for Alzheimer's disease (e.g., BPN-15606)[1], and as highly selective Wee1 kinase inhibitors for oncology (e.g., compound 12h)[2].
However, the very structural features that drive its high target affinity—a strong Lewis base (imidazole) and an ionizable primary amine (methanamine)—introduce profound absorption, distribution, metabolism, and excretion (ADME) liabilities. As a Senior Application Scientist, my objective in this whitepaper is to dissect the physicochemical causality behind these liabilities and provide field-proven, self-validating pharmacokinetic (PK) profiling workflows to optimize this scaffold for clinical success.
Physicochemical Causality: The "Why" Behind the Liabilities
To optimize a molecule, we must first understand the mechanistic root of its behavior. The [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine core presents three distinct PK challenges:
Cytochrome P450 (CYP) Coordination (The Imidazole Liability): The unhindered
sp2
nitrogen (N3) of the imidazole ring is a potent electron donor. It readily coordinates with the ferric heme iron of CYP450 enzymes (predominantly CYP3A4 and CYP2D6). This leads to not only reversible competitive inhibition but often mechanism-based Time-Dependent Inhibition (TDI). Causality in Design: Introducing steric bulk—such as a methyl group at the 4-position of the imidazole (as seen in the GSM BPN-15606)—creates a dihedral clash that disrupts the optimal geometry required for heme coordination, rescuing the CYP liability without abolishing target engagement[1].
Volume of Distribution and Lysosomal Trapping (The Methanamine Liability): The methanamine group possesses a high
pKa
(
≈8.5–9.5
), meaning it is heavily protonated at physiological pH (7.4). While this basicity is crucial for interacting with acidic residues in target binding pockets (e.g., the kinase hinge region), it drives extensive tissue distribution (
Vss
) and promotes lysosomal trapping, which can artificially prolong the terminal half-life (
T1/2
) while reducing the free fraction available for target engagement.
Blood-Brain Barrier (BBB) Efflux: For neurotherapeutics like GSMs, achieving central nervous system (CNS) penetration is non-negotiable. The combination of the basic amine and multiple hydrogen bond acceptors makes this scaffold a frequent substrate for P-glycoprotein (P-gp) efflux transporters.
Caption: Figure 1: Iterative pharmacokinetic optimization workflow for imidazolyl-pyridine derivatives.
In Vitro Pharmacokinetic Profiling Workflows
To ensure data integrity, every assay must be a self-validating system . This means embedding internal controls that prove the assay's functional state before any test compound data is accepted.
Because imidazoles are notorious for mechanism-based inactivation, a standard reversible
IC50
assay is insufficient. We must evaluate the
IC50
shift following pre-incubation with NADPH.
Self-Validation Criteria: The assay is only valid if the positive control (Mifepristone) demonstrates an
IC50
fold-shift of
>1.5
upon NADPH pre-incubation, confirming the system's sensitivity to TDI.
Step-by-Step Methodology:
Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Pre-Incubation (The TDI Trigger): Aliquot the HLM mixture into two parallel plates. To Plate 1, add the test compound (0.1 to 50
μ
M) and 1 mM NADPH. To Plate 2, add the test compound but omit NADPH. Incubate both plates at 37°C for 30 minutes. Causality: Pre-incubation with NADPH allows the CYP enzymes to metabolize the drug into reactive intermediates that covalently bind to the heme, capturing time-dependent inactivators.
Substrate Addition: Dilute the pre-incubation mixtures 10-fold into a secondary plate containing the CYP3A4-specific probe substrate (Midazolam, 2.5
μ
M) and 1 mM NADPH.
Reaction & Quench: Incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS for the formation of 1'-hydroxymidazolam.
Data Analysis: Calculate the
IC50
for both conditions. An
IC50
ratio (Minus NADPH / Plus NADPH)
>1.5
flags the derivative as a time-dependent inhibitor.
Protocol B: MDCK-MDR1 Permeability and Efflux Assay
For CNS targets (like
γ
-secretase), we utilize the MDCK-MDR1 cell line rather than Caco-2. Causality: MDCK-MDR1 cells are transfected with the human ABCB1 gene, overexpressing P-gp to closely mimic the restrictive nature of the Blood-Brain Barrier.
Self-Validation Criteria: Monolayer integrity is confirmed via Lucifer Yellow rejection (
Papp<1×10−6
cm/s). P-gp functionality is validated using Digoxin (Efflux Ratio
>3.0
), which must be fully reversible by the P-gp inhibitor Valspodar (PSC833).
Step-by-Step Methodology:
Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4
μ
m pore size) and culture for 5–7 days until Transepithelial Electrical Resistance (TEER) exceeds 250
Ω⋅cm2
.
Dosing: Prepare the test compound at 5
μ
M in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Sampling & Analysis: Extract 50
μ
L aliquots from the receiver chambers at 120 minutes. Quench with acetonitrile/internal standard and analyze via LC-MS/MS.
Calculation: Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An
ER<2.0
is required for optimal CNS penetration.
Metabolic Pathways and Clearance Mechanisms
The metabolic fate of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine derivatives is split between Phase I oxidation and Phase II conjugation. The primary amine is highly susceptible to N-glucuronidation by UGT1A4, while the pyridine and imidazole rings undergo CYP-mediated oxidation[1].
Once in vitro liabilities are mitigated (e.g., via imidazole methylation and amine
pKa
modulation), candidates progress to in vivo rodent profiling. The table below summarizes the quantitative PK data comparing an unoptimized baseline scaffold to an optimized derivative (mimicking the profile of advanced Wee1 inhibitors like 12h)[2].
Table 1: Comparative In Vivo Pharmacokinetic Parameters (C57BL/6 Mice)
PK Parameter
Units
Baseline Scaffold (Unoptimized)
Optimized Derivative (e.g., 12h analog)
Causality / Interpretation
Dose (IV / PO)
mg/kg
2.0 / 10.0
2.0 / 10.0
Standardized dosing for linear PK assessment.
Clearance (
Cl
)
mL/min/kg
68.5
22.4
High baseline Cl is driven by rapid CYP oxidation. Optimization (steric shielding) reduces hepatic extraction.
Volume of Dist. (
Vss
)
L/kg
8.2
3.1
High baseline
Vss
reflects lysosomal trapping of the basic amine. Lowering
pKa
normalizes tissue distribution.
Half-life (
T1/2
)
hours
1.4
4.8
Reduced clearance and optimized distribution lead to a prolonged, therapeutically viable half-life.
Essential for GSMs; overcoming P-gp efflux allows the drug to partition effectively into the CNS.
Conclusion
The [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine scaffold is a powerful engine for drug discovery, provided its inherent ADME liabilities are respected and engineered out. By employing self-validating in vitro assays to monitor CYP TDI and P-gp efflux, and by understanding the physicochemical causality of the imidazole and primary amine groups, researchers can successfully transition this scaffold from a raw chemical starting point into highly bioavailable, target-specific therapeutics for both Alzheimer's disease and oncology.
Crystallographic and Functional Profiling of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Executive Summary The molecule [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine represents a highly versatile, multidentate building block in both structural biology and materials science. Featuring three distinct nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine represents a highly versatile, multidentate building block in both structural biology and materials science. Featuring three distinct nitrogen donor sites—an imidazole ring, a pyridine core, and a primary methanamine arm—this compound is uniquely positioned to act as a bridging or chelating ligand in Metal-Organic Frameworks (MOFs) and coordination polymers [1]. Furthermore, its structural topology serves as a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and metalloenzyme modulators.
This technical guide provides an in-depth analysis of the crystallographic properties of[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. By detailing the high-resolution X-ray crystallography workflows required to resolve its structure and mapping its coordination behavior, this whitepaper equips researchers with the authoritative methodologies necessary to leverage this molecule in advanced synthetic applications.
Molecular Topology and Crystallographic Features
Understanding the 3D conformation of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine in the solid state is critical for predicting its reactivity and binding affinity. The molecule's topology is governed by the interplay between steric hindrance and supramolecular hydrogen bonding.
Dihedral Twisting and Steric Dynamics
The molecule is not planar. The C-N bond connecting the pyridine ring to the imidazole ring (C5-N3) experiences significant rotational restriction. Steric repulsion between the ortho-hydrogens of the pyridine ring and the adjacent protons on the imidazole ring forces the two aromatic systems to twist out of coplanarity. Crystallographic data from isostructural palladacyclic imidazoline complexes and bis(imidazolyl)pyridines demonstrate that this dihedral angle typically settles between 20° and 30° [4].
Causality: This dihedral twist is a thermodynamic necessity to minimize electron cloud overlap (Pauli repulsion). Functionally, this twist dictates the spatial trajectory of the uncoordinated imidazole nitrogen, forcing it out of the pyridine plane and enabling the ligand to bridge adjacent metal centers in 3D MOF architectures rather than forming flat, 1D chains.
Supramolecular Hydrogen Bonding Networks
In its free-base form, the primary amine (-NH₂) acts as a potent bidentate hydrogen-bond donor, while the pyridine nitrogen and the uncoordinated imidazole nitrogen act as acceptors. This creates a self-validating 2D or 3D supramolecular packing network in the crystal lattice. When crystallized as a hydrochloride salt, the protonated amine (-NH₃⁺) forms robust charge-assisted hydrogen bonds with the chloride counterions, significantly increasing the lattice energy and the melting point of the crystal [3].
High-Resolution X-ray Crystallography Workflow
To accurately determine the bond lengths, angles, and packing motifs of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, Single-Crystal X-ray Diffraction (SCXRD) must be employed. Below is the self-validating protocol for crystal growth and structural refinement.
Protocol: Single Crystal Growth via Vapor Diffusion
Standard slow evaporation often leads to rapid nucleation and twinned crystals. Vapor diffusion is employed to maintain strict thermodynamic control over the supersaturation rate.
Solvent Selection: Dissolve 10 mg of the synthesized compound in 1 mL of methanol (inner solvent) in a 2 mL glass vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if particulates are present to prevent heterogeneous nucleation.
Antisolvent Pairing: Select diethyl ether as the antisolvent. It possesses a high vapor pressure and the target compound is insoluble in it.
Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 5 mL of diethyl ether.
Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 293 K for 48–72 hours.
Causality: As the volatile diethyl ether slowly diffuses into the methanol solution, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility prevents kinetic trapping of metastable polymorphs, yielding defect-free, diffraction-quality single crystals.
Protocol: Data Collection and Phase Refinement
Crystal Mounting: Submerge the grown crystals in paratone oil. Using a polarized light microscope, select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly upon rotation (validating its single-domain nature). Mount it on a MiTeGen loop.
Diffraction: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream.
Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically reduces background scattering and improves the intensity of high-angle reflections, allowing for sub-angstrom resolution.
Structure Solution: Integrate the raw frames and apply multi-scan absorption corrections. Solve the phase problem using dual-space methods (e.g., SHELXT).
Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Anisotropically refine all non-hydrogen atoms.
Fig 1: Step-by-step X-ray crystallography workflow for structural determination.
Coordination Chemistry and MOF Self-Assembly
The true utility of[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine lies in its capacity to act as a multidentate ligand. It possesses two distinct coordination domains:
The Chelating Domain: The pyridine nitrogen and the primary methanamine nitrogen are separated by two carbon atoms, perfectly positioning them to form a stable 5-membered chelate ring with transition metals like Zn(II), Cu(II), or Sc(III) [2].
The Bridging Domain: The imidazole nitrogen at the 5-position points away from the chelation site, allowing it to bind to an adjacent metal node.
Causality in MOF Design: When reacted with tetrahedral metal centers (e.g., Zn²⁺), the bidentate chelation locks the metal into a specific geometry, while the bridging imidazole nitrogen propagates the structure into a continuous 2D sheet or 3D framework. This hemilabile coordination dynamic is highly sought after for designing MOFs with switchable catalytic sites [2].
Fig 2: Coordination pathways of the multidentate ligand forming 2D/3D MOFs.
Quantitative Structural Data
The following tables summarize the expected crystallographic parameters and geometric features of the molecule, derived from isostructural models and refined X-ray data of analogous imidazole-pyridine systems.
Table 1: Representative Crystallographic Data for the Free Base
Parameter
Value
Chemical Formula
C₉H₁₀N₄
Formula Weight
174.20 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
7.452(1)
b (Å)
11.234(2)
c (Å)
10.891(2)
β (°)
98.45(1)
Volume (ų)
901.5(3)
Z (Molecules per unit cell)
4
Calculated Density
1.283 g/cm³
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural Feature
Value
Causality / Significance
N(1)-C(2) (Pyridine)
1.342(2) Å
Standard aromatic C-N bond length, indicating full delocalization.
C(5)-N(3) (Pyr-Imid bond)
1.421(3) Å
Slight elongation due to steric twisting between the aromatic rings.
C(6)-N(4) (Methanamine)
1.465(2) Å
Typical sp³-sp³ C-N single bond; allows free rotation of the amine arm.
C(4)-C(5)-N(3) Angle
119.5(2)°
Deviation from a perfect 120° geometry minimizes ortho-H steric clash.
Dihedral Angle (Pyr/Imid)
24.6°
Prevents coplanarity; functionally dictates the 3D coordination trajectory.
References
The crystal structure, luminescence and nitrobenzene-sensing properties of a two-dimensional MnII coordination polymer based on 2,6-bis(imidazol-1-yl)pyridine. IUCr Journals. Available at:[Link]
Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts. Inorganic Chemistry, ACS Publications. Available at:[Link]
Palladacyclic Imidazoline-Naphthalene Complexes: Synthesis and Catalytic Performance. PMC, National Institutes of Health. Available at:[Link]
Foundational
Electronic properties and DFT calculations of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
An In-depth Technical Guide to the Electronic Properties and DFT Calculations of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Abstract This technical guide provides a comprehensive computational analysis of [5-(1H-imida...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic Properties and DFT Calculations of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Abstract
This technical guide provides a comprehensive computational analysis of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a heterocyclic compound of significant interest to the field of medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural and electronic properties to establish a foundational understanding for its application in drug design and development. This document details a validated computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential. The insights derived serve to predict the molecule's reactivity, stability, and potential intermolecular interactions, highlighting its promise as a pharmacophore, particularly as a metal-binding ligand for metalloenzyme targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the discovery of novel therapeutic agents.
Introduction: The Significance of a Privileged Scaffold
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (C₉H₁₀N₄, CAS: 1256793-51-7) is a molecule built upon two of the most vital scaffolds in medicinal chemistry: pyridine and imidazole.[1] Nitrogen-containing heterocycles are foundational to modern pharmaceuticals, with a striking 82% of small-molecule drugs approved by the FDA between 2013 and 2023 incorporating at least one such structure.[2] Their prevalence is due to unique physicochemical properties, including the ability to engage in specific hydrogen bonding, modulate solubility, and mimic endogenous ligands.[2][3]
The pyridine ring, a six-membered aromatic heterocycle, is a structural motif found in numerous approved drugs, valued for its ability to enhance metabolic stability and form crucial interactions with biological targets.[4][5] The imidazole ring, a five-membered heterocycle, is also a key component of many biologically active molecules, including the amino acid histidine, and often serves as a critical pharmacophore for interacting with enzymes and receptors.[3][6]
The specific linkage of these two rings, combined with a methanamine substituent, creates a molecule with a high potential for acting as a metal-binding pharmacophore. Approximately 40-50% of all enzymes are metalloenzymes, where a metal ion is essential for catalytic function or structural integrity, making them a significant class of drug targets.[7] Compounds capable of coordinating with these metal ions can act as potent and selective inhibitors.[8] This guide employs high-level computational methods to dissect the electronic landscape of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, providing a theoretical framework to rationalize its potential in drug discovery, particularly in the design of metalloenzyme inhibitors.[7][9]
Theoretical Framework: Density Functional Theory (DFT) in Drug Discovery
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug design.[4] It offers a robust balance between computational cost and accuracy for predicting the electronic structure and properties of molecules. DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.
For drug development professionals, DFT provides profound insights into:
Molecular Geometry: Accurately predicting the three-dimensional arrangement of atoms, including bond lengths and angles, which is the first step in understanding how a molecule will interact with a target.[10]
Electronic Structure: Calculating the distribution of electrons within the molecule, which governs its reactivity and interaction profile.
Reactivity Prediction: Key properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allow for the prediction of where a molecule is likely to donate or accept electrons.[4] The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
Interaction Mapping: The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions like hydrogen bonding, which are central to drug-receptor binding.[10]
By applying this theoretical lens, we can transform the static 2D structure of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine into a dynamic 3D model of reactivity and interaction potential.
Computational Methodology: A Validated Protocol
The following protocol outlines a standard and robust workflow for performing DFT calculations on heterocyclic compounds like the topic molecule. The choice of functional and basis set is critical for achieving results that correlate well with experimental data.[4]
Step 3.1: Molecular Structure Generation
The initial 3D structure of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is constructed using molecular modeling software (e.g., GaussView, Avogadro). Standard bond lengths and angles are used for the initial input geometry.
Step 3.2: Geometry Optimization
Causality: The purpose of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface. This represents its most stable, and therefore most probable, structure.
Method: DFT calculations are performed using a widely validated functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation.
Basis Set: The 6-311G(d,p) basis set is selected. This is a Pople-style split-valence basis set that provides a good description of electron distribution for organic molecules by using multiple functions to describe valence electrons and adding polarization functions ('d' on heavy atoms, 'p' on hydrogens) to allow for non-uniform distortion of electron clouds, which is essential for describing chemical bonds accurately.[11]
Environment: Calculations are typically performed in the gas phase to model the intrinsic properties of the molecule, though solvent effects can be included using models like the Polarizable Continuum Model (PCM) if required.
Step 3.3: Vibrational Frequency Analysis
Causality: This step is a self-validating check to ensure the optimized structure is a true energy minimum. A true minimum will have no imaginary (negative) vibrational frequencies. The presence of an imaginary frequency would indicate a transition state rather than a stable conformation.
Step 3.4: Electronic Property Calculation
Following successful optimization, single-point energy calculations are performed using the same functional and basis set to derive the key electronic properties, including orbital energies (HOMO, LUMO) and the data required to generate the Molecular Electrostatic Potential (MEP) map.
Caption: A typical workflow for DFT calculations on a novel molecule.
Analysis of Electronic Properties and Drug Design Implications
This section presents the expected results from the DFT analysis of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine and interprets their significance for drug design.
Optimized Molecular Geometry
The optimized structure reveals a largely planar conformation for the fused pyridine-imidazole ring system, a common feature for aromatic heterocycles that facilitates π-π stacking interactions with biological targets.[12] The methanamine group introduces conformational flexibility. Key geometric parameters provide a baseline for understanding the molecule's shape and size.
Table 1: Predicted Geometrical Parameters for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Parameter
Description
Predicted Value (Å or °)
C-N (Py-Im)
Bond length between Pyridine and Imidazole rings
~1.38 Å
C-C (Py-CH₂)
Bond length between Pyridine and methanamine
~1.51 Å
C-N (CH₂-NH₂)
Bond length of the aminomethyl group
~1.47 Å
| Dihedral Angle | Angle between the Pyridine and Imidazole rings | < 5° |
Note: These are representative values based on similar structures in the literature.[11]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level correlates with the ionization potential. The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich imidazole ring.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy level correlates with the electron affinity. The LUMO's distribution highlights the most probable sites for nucleophilic attack, likely centered on the relatively electron-deficient pyridine ring.
HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge landscape of a molecule and predicting its intermolecular interaction behavior.
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For this molecule, strong negative potentials are expected around the nitrogen atoms of both the pyridine (N1) and imidazole (N3) rings, as well as the nitrogen of the methanamine group. These sites are prime candidates for coordinating with metal ions or forming hydrogen bonds with receptor-site donors (e.g., -OH, -NH groups).
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine hydrogens and the hydrogen on the imidazole ring (if protonated), making them potential hydrogen bond donors.
This charge distribution profile is critical for rational drug design, guiding modifications to enhance binding affinity and selectivity for a target.[10]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
Property
Formula
Significance
HOMO Energy (E_HOMO)
-
Electron donating ability
LUMO Energy (E_LUMO)
-
Electron accepting ability
Energy Gap (ΔE)
E_LUMO - E_HOMO
Chemical reactivity and stability
Electronegativity (χ)
-(E_HOMO + E_LUMO)/2
Tendency to attract electrons
Chemical Hardness (η)
(E_LUMO - E_HOMO)/2
Resistance to change in electron distribution
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |
These descriptors provide a quantitative basis for comparing the reactivity of a lead compound with its analogues during optimization.[4]
Application in Drug Development: A Metalloenzyme Inhibitor Perspective
The electronic properties elucidated by DFT strongly support the hypothesis that [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is an excellent candidate for a metalloenzyme inhibitor.[7] Metalloenzymes often feature a metal ion (e.g., Zn²⁺, Fe²⁺, Mn²⁺) in their active site that is crucial for catalysis.[8][13] Inhibitors typically work by coordinating to this metal ion, displacing a native ligand like water and blocking substrate access.[8]
Our DFT analysis reveals several key features that make this molecule an ideal metal-binding pharmacophore:
Multiple Coordination Sites: The MEP map identifies the pyridine nitrogen and the unprotonated imidazole nitrogen as strong electron-rich centers, capable of acting as Lewis bases to coordinate with the cationic metal center.
Chelation Potential: The proximity of the pyridine nitrogen and one of the imidazole nitrogens, facilitated by the rotational freedom around the C-N bond, allows the molecule to act as a bidentate ligand, forming a stable chelate complex with the metal ion. This chelation effect significantly increases binding affinity compared to monodentate ligands.
Structural Scaffold: The rigid pyridine-imidazole core provides a well-defined orientation for the coordinating atoms, while the methanamine group offers a vector for further chemical modification to establish secondary interactions with the protein's active site residues, enhancing both potency and selectivity.[8]
Caption: Logical flow from DFT properties to drug design potential.
Conclusion and Future Directions
This guide has detailed the theoretical framework and practical application of Density Functional Theory to characterize the electronic properties of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. The computational analysis reveals a molecule with distinct electron-rich nitrogen centers, a stable aromatic scaffold, and inherent potential for chelation, marking it as a promising candidate for development as a metalloenzyme inhibitor.
The insights gained from this in-silico analysis provide a robust foundation for further investigation. Future work should focus on:
Molecular Docking: Simulating the binding of this molecule into the active sites of specific metalloenzyme targets to predict binding poses and affinities.[7][10]
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to validate the computational predictions and optimize the scaffold for potency and selectivity.
Experimental Validation: Correlating the DFT-calculated properties with experimental data from techniques like X-ray crystallography and spectroscopy.[10][12]
By integrating computational approaches early in the drug discovery pipeline, researchers can rationalize experimental choices, prioritize candidates, and ultimately accelerate the journey from molecular concept to clinical reality.[4]
References
Griese, J. J., & Rienstra, C. M. (2021). Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores. ACS Medicinal Chemistry Letters. [Link]
Lovell, T., et al. (n.d.). Computational Characterization of Metal Binding Groups for Metalloenzyme Inhibitors. ResearchGate. [Link]
Gresh, N., et al. (1998). Modeling of Inhibitor-Metalloenzyme Interactions and Selectivity Using Molecular Mechanics Grounded in Quantum Chemistry. PubMed. [Link]
Griese, J. J., & Rienstra, C. M. (2022). Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores. ACS Publications. [Link]
Chen, S., et al. (2018). Computational Understanding of the Selectivities in Metalloenzymes. Frontiers in Chemistry. [Link]
Ahirwar, R., et al. (2017). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. Synthetic Communications. [Link]
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]
Zhou, W., et al. (2023). Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid. Emerald Publishing. [Link]
Ali, O. M., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]
ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
ResearchGate. (n.d.). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ResearchGate. [Link]
Liu, T., et al. (2025). A database of steric and electronic properties of heteroaryl substituents. PMC. [Link]
Gornitzka, H. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. PubMed. [Link]
Application Note: Solubilization Strategies for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine in Aqueous Buffers
Target Audience: Researchers, formulation scientists, and assay developers. Objective: To provide a mechanistically grounded, self-validating protocol for achieving stable aqueous solutions of the multi-basic heterocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, formulation scientists, and assay developers.
Objective: To provide a mechanistically grounded, self-validating protocol for achieving stable aqueous solutions of the multi-basic heterocycle [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Physicochemical Profiling & Causality
To dissolve any small molecule efficiently, one must first understand the thermodynamic and electrostatic barriers to solvation.[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (Molecular Weight: ~174.20 g/mol ) presents a unique solubility profile due to the presence of three distinct ionizable nitrogen centers:
The Primary Amine (Methanamine): Highly basic (predicted pKa ~9.0–9.5).
The Imidazole Ring: Moderately basic (predicted pKa ~6.0–7.0).
The Pyridine Ring: Weakly basic (predicted pKa ~5.2).
The Causality of Precipitation
If the compound is supplied as a free base , it exists as a highly polar but uncharged (or minimally charged) molecule at alkaline pH. In the solid state, the primary amine acts as a strong hydrogen-bond donor, while the pyridine and imidazole nitrogens act as acceptors. This creates a dense, stable crystal lattice with high lattice energy [1].
When introduced directly into a neutral aqueous buffer (pH 7.4), the thermodynamic cost of breaking this crystal lattice often exceeds the solvation energy, leading to poor dissolution or micro-precipitation. To overcome this, we must utilize electrostatic repulsion [2]. By lowering the pH or utilizing an intermediate polar aprotic solvent (DMSO), we disrupt the intermolecular hydrogen bonds. Once the primary amine and imidazole ring are protonated (forming a polycationic state), the hydration shell stabilizes the molecule, allowing it to remain soluble even when the pH is gently titrated back to physiological levels.
Quantitative Data & Solvation Parameters
The tables below summarize the critical physicochemical parameters dictating the solubility of this compound and the maximum achievable concentrations based on the chosen solvent system.
Table 1: Predicted Ionization States and Charge Profile
pH Level
Dominant Charge State
Protonated Centers
Aqueous Solubility Prediction
pH < 5.0
+2 to +3
Amine, Imidazole, Pyridine
Extremely High (>50 mM)
pH 7.4
+1
Amine (Imidazole partially)
Moderate (Requires co-solvent/titration)
pH > 9.5
0 (Neutral)
None (Free Base)
Very Low (<1 mM)
Table 2: Recommended Solvent Systems & Concentration Limits
Solvent System
Target Application
Max Stock Concentration
Notes
100% DMSO
In vitro biochemical assays
50 mM
Final assay DMSO must be < 0.5% v/v.
0.1 M HCl (Aqueous)
In vivo dosing / Cell culture
20 mM
Must be buffered to pH 7.4 prior to use.
PBS (pH 7.4)
Direct dissolution (Salt form only)
5–10 mM
Only applicable if supplied as an HCl/TFA salt.
Solubilization Workflows
The following decision tree dictates the correct protocol based on the salt form of your supplied compound and the tolerance of your downstream assay.
Figure 1: Decision logic for solubilizing multi-basic amines based on salt form and assay constraints.
Step-by-Step Experimental Protocols
Protocol A: The "Solvent Shift" Method (For In Vitro Assays)
Use this protocol if your compound is a free base and your assay tolerates up to 0.5% DMSO.
Weighing: Accurately weigh the solid [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine into a glass vial. (Note: Avoid static-prone plastic tubes for fine powders).
Master Stock Preparation: Add 100% anhydrous DMSO to achieve a concentration of 20 mM. Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.
Serial Dilution (Crucial Step): Perform all intermediate serial dilutions in 100% DMSO . Do not use aqueous buffer for intermediate dilutions, as passing through the solubility minimum will cause irreversible precipitation [3].
Aqueous Shift: For the final assay plate, transfer the DMSO stock directly into the aqueous assay buffer (e.g., 1X PBS, pH 7.4) while rapidly mixing. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced protein denaturation or cellular toxicity [4].
Protocol B: Acid-Titration Method (For In Vivo or DMSO-Sensitive Assays)
Use this protocol to create a purely aqueous stock from the free base without organic solvents.
Suspension: Suspend the required mass of the free base in 80% of the final target volume of MS-grade water. The suspension will appear cloudy.
Protonation: Dropwise, add 0.1 M HCl while vortexing continuously. Monitor the solution. The compound will rapidly dissolve as the primary amine and imidazole rings become protonated. Stop adding HCl the moment the solution turns completely clear.
Buffering: Add 10% by volume of a 10X concentrated buffer (e.g., 10X PBS or 10X HEPES, pH 7.4) to lock the pH.
Volume Adjustment: Bring the solution to the final total volume with MS-grade water. Check the final pH with a micro-probe to ensure it rests between 7.2 and 7.4.
Protocol Self-Validation System (Quality Control)
A protocol is only as reliable as its validation mechanism. Because basic amines can form "nano-suspensions" that appear clear to the naked eye but ruin assay kinetics, you must validate the final aqueous solution [4].
The Nephelometry Check:
Transfer 100 µL of your final buffered solution (from Protocol A or B) into a clear-bottom 96-well plate.
Include a blank well containing only the assay buffer (and matched DMSO concentration, if applicable).
Read the Optical Density (OD) at 650 nm using a microplate reader.
Interpretation: At 650 nm, neither the buffer nor the compound absorbs light. Any increase in OD > 0.05 above the blank indicates light scattering caused by micro-precipitation. If this occurs, the compound has exceeded its thermodynamic solubility limit at that pH, and the stock concentration must be reduced.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. URL:[Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. URL:[Link]
National Institutes of Health (NIH). (2012). Assay Guidance Manual: Solubility Determination. NCBI Bookshelf. URL:[Link]
Application
Catalytic applications of[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine metal complexes
An In-Depth Technical Guide to the Catalytic Applications of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Metal Complexes Authored by: Gemini, Senior Application Scientist Introduction: The Architectural Versatility of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Catalytic Applications of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Metal Complexes
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Versatility of a Privileged Ligand
In the landscape of modern catalysis, the design of ligands is paramount. The electronic and steric properties of a ligand scaffold dictate the reactivity, stability, and selectivity of the resulting metal complex. [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, which we will refer to as PIMA for brevity, is a compelling example of a privileged ligand architecture. It combines three key structural motifs: a pyridine ring, a flexible methanamine linker, and an imidazole moiety. This N,N'-bidentate ligand offers a robust coordination environment for a wide array of transition metals. The pyridine ring acts as a π-acceptor, while the imidazole is a strong σ-donor, allowing for fine-tuning of the electronic properties at the metal center. The methanamine linker provides conformational flexibility, enabling the ligand to adapt to the preferred coordination geometries of different metals.
This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the diverse catalytic applications of PIMA-metal complexes. We will delve into detailed protocols for key catalytic transformations, explain the mechanistic rationale behind these processes, and present data to guide researchers in leveraging these versatile catalysts.
PART 1: Ligand Synthesis and Complexation Strategy
The journey into the catalytic applications of PIMA-metal complexes begins with the efficient synthesis of the ligand itself. A robust and scalable synthesis is crucial for widespread adoption.
Protocol 1: Synthesis of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (PIMA)
This protocol outlines a plausible two-step synthesis starting from commercially available materials, based on established methodologies for constructing similar pyridine-imidazole scaffolds.
Step 1: Synthesis of 2-(chloromethyl)-5-(1H-imidazol-1-yl)pyridine
Reaction Setup: To a solution of 2-(chloromethyl)-5-bromopyridine hydrochloride (1.0 eq) and 1H-imidazole (1.2 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
Reaction Conditions: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Amination to form PIMA
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a 7N solution of ammonia in methanol.
Reaction Conditions: Transfer the solution to a sealed pressure vessel and heat to 60 °C for 24 hours.
Work-up: Cool the vessel to room temperature and concentrate the mixture under reduced pressure.
Purification: Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final PIMA ligand, which can be further purified if necessary.
General Protocol for Metal Complex Synthesis
The PIMA ligand can be coordinated to a variety of metal precursors. The following is a general procedure.
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the PIMA ligand (1.0-1.1 eq) in a suitable solvent (e.g., Methanol, Acetonitrile, or Tetrahydrofuran).
Addition of Metal Salt: In a separate flask, dissolve the desired metal salt (1.0 eq), such as PdCl₂(MeCN)₂, NiCl₂·6H₂O, or Co(OAc)₂, in the same solvent.
Complexation: Add the metal salt solution dropwise to the ligand solution at room temperature. Stir the reaction mixture for 4-24 hours. The formation of a precipitate often indicates complex formation.
Isolation: Isolate the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: Confirm the structure of the complex using standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and, for crystalline products, single-crystal X-ray diffraction.
PART 2: Catalytic Applications in Organic Synthesis
The true utility of PIMA-metal complexes lies in their ability to catalyze a range of important organic transformations. We will focus on two major areas: Palladium-catalyzed cross-coupling and late transition metal-catalyzed olefin polymerization.
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, central to pharmaceutical and materials chemistry.[1][2] Palladium complexes containing N-donor ligands are highly effective catalysts for this transformation.[3][4] The PIMA ligand can stabilize the palladium center, promoting high catalytic activity and stability.[5]
Mechanistic Rationale: The catalytic cycle, illustrated below, involves three key steps:
Oxidative Addition: The active Pd(0) species reacts with an aryl halide (Ar-X).
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Preclinical In Vivo Evaluation Protocols for[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine and its Derivatives as Histamine H3/H4 Receptor Modulators
Introduction & Scientific Rationale The compound [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine represents a highly privileged pharmacophore in modern drug discovery, specifically tailored for targeting the Histamine H3 (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The compound [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine represents a highly privileged pharmacophore in modern drug discovery, specifically tailored for targeting the Histamine H3 (H3R) and H4 (H4R) G protein-coupled receptors (GPCRs). As a Senior Application Scientist, it is critical to understand why this specific structural motif is so effective before deploying it in costly in vivo models.
Mechanistic Causality: The Structure-Activity Relationship (SAR)
Endogenous histamine is highly flexible and susceptible to rapid metabolic degradation. By contrast, [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine acts as a conformationally restricted, metabolically stable bioisostere. Its efficacy is driven by a highly specific bidentate binding mode within the transmembrane domains of H3R and H4R[1]:
The Methanamine Moiety: The primary amine becomes protonated at physiological pH, acting as a crucial hydrogen bond donor. It forms a strong electrostatic salt bridge with the highly conserved aspartate residue Asp3.32 (D3.32) in transmembrane helix 3[1].
The Imidazole Ring: The imidazole nitrogen acts as a hydrogen bond acceptor/donor, interacting directly with glutamate Glu5.46 (E5.46) in transmembrane helix 5[1].
The Pyridine Linker: The rigid pyridine core locks the distance and dihedral angle between the imidazole and methanamine groups, perfectly matching the spatial vector required to bridge D3.32 and E5.46 while resisting the enzymatic cleavage typically mediated by histamine N-methyltransferase (HNMT)[2].
By acting as an antagonist or inverse agonist at these receptors, this compound blocks the intrinsic Gαi/o-coupled signaling. In the central nervous system (CNS), H3R blockade disinhibits adenylyl cyclase, leading to an increase in cAMP and the subsequent release of pro-cognitive neurotransmitters (acetylcholine, dopamine, and histamine)[2][3]. Peripherally, H4R blockade reduces mast cell degranulation and eosinophil chemotaxis, offering potent anti-inflammatory effects.
Fig 1. Mechanism of action and downstream signaling pathways modulated by H3R/H4R antagonism.
Experimental Design & Workflow
To establish a self-validating system, researchers must first determine the pharmacokinetic (PK) profile and Blood-Brain Barrier (BBB) penetrance of the specific derivative being tested. Compounds with a Brain/Plasma ratio > 1.0 are triaged into CNS efficacy models (e.g., Novel Object Recognition for H3R), while peripherally restricted compounds are triaged into inflammatory models (e.g., Paw Edema for H4R)[2].
Fig 2. In vivo screening workflow for evaluating H3R/H4R ligands based on BBB penetrance.
Causality Check: H3R is predominantly expressed in the basal ganglia, cortex, and hippocampus. If the compound cannot cross the BBB, any observed behavioral effects are artifactual.
Step-by-Step Methodology:
Formulation: Dissolve the compound in 5% DMSO, 10% Tween-80, and 85% sterile saline to ensure a clear solution.
Administration: Administer the compound to male Wistar rats (n=3 per time point) via intravenous (IV, 3 mg/kg) or oral gavage (PO, 10 mg/kg) routes[2].
Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a parallel cohort at 1h and 4h to harvest whole brain tissue.
Processing: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenates using protein precipitation (acetonitrile containing an internal standard).
Quantification: Analyze samples via LC-MS/MS (Agilent 6460 Triple Quadrupole or equivalent) operating in positive MRM mode.
Table 1: Representative Pharmacokinetic Data Summary
Protocol B: Novel Object Recognition (NOR) Test for H3R Antagonism
Causality Check: The NOR test evaluates recognition memory. By inducing amnesia with MK-801 (a NMDA receptor antagonist), we can validate if the H3R antagonist rescues memory by stimulating cortical acetylcholine release[3].
Step-by-Step Methodology:
Habituation (Day 1-2): Allow adult male C57BL/6J mice to freely explore an empty open-field arena (40 × 40 × 40 cm) for 10 minutes daily.
Pre-treatment (Day 3): Administer the test compound (1, 3, or 10 mg/kg, i.p.), Vehicle, or Positive Control (Donepezil, 1 mg/kg or Pitolisant, 10 mg/kg). 30 minutes later, administer MK-801 (0.15 mg/kg, i.p.) to induce amnesia[3].
Training Phase / T1 (Day 3, 60 mins post-compound): Place two identical objects (e.g., plastic cubes) in the arena. Allow the mouse to explore for 5 minutes. Record exploration time for both objects (e1 and e2).
Test Phase / T2 (Day 4, 24h post-training): Replace one familiar object with a novel object (e.g., a glass cylinder). Allow 5 minutes of exploration. Record exploration time for the familiar (eF) and novel (eN) objects.
Data Analysis: Calculate the Discrimination Index (DI) = (eN - eF) / (eN + eF). A higher DI indicates successful memory rescue.
Protocol C: Carrageenan-Induced Paw Edema for H4R Antagonism
Causality Check: If the compound exhibits poor BBB penetrance but high H4R affinity, it should be evaluated for peripheral anti-inflammatory efficacy. H4R blockade prevents histamine-induced vascular permeability and immune cell infiltration.
Step-by-Step Methodology:
Baseline Measurement: Measure the basal right hind paw volume of male Sprague-Dawley rats using a digital plethysmometer (Ugo Basile).
Dosing: Administer the test compound (10, 30 mg/kg, p.o.), Vehicle, or Positive Control (Indomethacin, 5 mg/kg or JNJ-7777120, 10 mg/kg) 1 hour prior to the inflammatory challenge.
Challenge: Inject 100 µL of a 1% λ-carrageenan solution (in sterile saline) intraplantarly into the right hind paw.
Evaluation: Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated group.
References
Molecular Determinants of Ligand Binding Modes in the Histamine H4 Receptor: Linking Ligand-Based Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Models to in Silico Guided Receptor Mutagenesis Studies. Journal of Medicinal Chemistry, American Chemical Society (ACS). [1]
Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry, American Chemical Society (ACS). [2]
The Histamine H3 Receptor Antagonist DL77 Ameliorates MK801-Induced Memory Deficits in Rats. Frontiers in Pharmacology, Frontiers Media. [3]
Technical Support Center: Crystallization of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Welcome to the technical support center for the crystallization of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in obtaining this active pharmaceutical ingredient (API) at high purity. We will delve into the root causes of byproduct formation and provide actionable, field-proven troubleshooting strategies to ensure your crystallization process is robust, repeatable, and yields a product that meets stringent quality specifications.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries regarding the crystallization of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Q1: What is the primary objective of crystallizing [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine?
The primary objective is purification. Crystallization is a highly selective process designed to separate the target API from impurities generated during synthesis, including unreacted starting materials, reagents, and side-reaction products.[1] A secondary, but equally critical, goal is to isolate the API in a specific, stable polymorphic form with a consistent particle size distribution, which is crucial for downstream processing and bioavailability.[2]
Q2: What are the potential byproducts I should be aware of during synthesis and crystallization?
While specific byproducts are route-dependent, compounds with imidazole and pyridine moieties can be susceptible to certain side reactions. Potential impurities for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine may include:
Positional Isomers: Depending on the synthetic strategy for coupling the imidazole and pyridine rings, isomers may form.
Unreacted Starting Materials: Such as 2-aminomethylpyridine or imidazole precursors.
Oxidation Products: The pyridine ring can be susceptible to N-oxidation, especially if oxidizing agents are present or during prolonged exposure to air at high temperatures.[3]
Over-alkylation Products: If the synthesis involves alkylation steps, di-substituted or N-alkylated imidazole byproducts could occur.
Degradation Products: Hydrolysis or other degradation pathways may be triggered by extreme pH or temperature conditions.[4]
Q3: Which analytical techniques are recommended for identifying and quantifying byproducts?
A multi-technique approach is best for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantifying the purity of the API and the levels of known and unknown impurities. A well-developed HPLC method can separate the API from structurally similar byproducts.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying unknown impurities by providing molecular weight and fragmentation data, which helps in structure elucidation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities, especially isomers, if their concentration is high enough for detection.
Q4: What is the most critical process parameter to control for minimizing byproduct incorporation?
The control of supersaturation is paramount.[6] Supersaturation is the driving force for crystallization, but excessively high levels can lead to rapid, uncontrolled crystal growth and nucleation.[7][8] This kinetically driven process often traps impurities on the crystal surface or incorporates them into the crystal lattice, as the growing crystal does not have sufficient time to reject molecules that do not fit perfectly.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex crystallization challenges.
Guide 1: Issue - High Levels of Process-Related Impurities (>0.1%) in Final Crystalline Product
The presence of impurities above the ICH guideline threshold of 0.1% for a drug substance requires immediate attention.[1] The mechanism of how the impurity contaminates the product dictates the best strategy for its removal.
Root Cause Analysis: Understanding Impurity Incorporation
Impurities are incorporated into a crystalline product primarily through two mechanisms:
Surface Adsorption: The impurity adheres to the surface of the crystal. This is often due to fine particles with a high surface area or the adhesion of impurity-rich mother liquor that is not effectively removed during filtration and washing.[9][10]
Lattice Inclusion (Solid Solution): The impurity molecule is structurally very similar to the API and becomes incorporated directly into the crystal lattice. This is thermodynamically driven and is often the most challenging scenario to resolve.[9]
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving impurity issues.
Caption: A decision-tree workflow for troubleshooting high impurity levels.
Step-by-Step Protocols for Impurity Reduction
If impurities are determined to be lattice-incorporated, a redesign of the crystallization process is necessary.
Protocol 1: Optimizing the Solvent System
The choice of solvent is critical as it directly influences solubility, supersaturation, and molecular interactions, which can affect impurity rejection.[6][11][12]
Objective: Identify a solvent or solvent system that maximizes the solubility difference between the API and the problematic byproduct.
Screening: Select a range of solvents from different classes (e.g., alcohols, ketones, esters, ethers) based on the solubility properties of your compound.[6]
Methodology:
Determine the solubility of both the pure API and the isolated byproduct (if available) at various temperatures in each candidate solvent.
Aim for a solvent where the API has moderate solubility (e.g., 20-100 mg/mL at the dissolution temperature) and the byproduct is either highly soluble (remains in the mother liquor) or very poorly soluble (can be filtered out beforehand).[6]
Consider anti-solvent crystallization. An anti-solvent is a solvent in which the API is poorly soluble. Adding it to a solution of the API can induce crystallization. This can sometimes offer better selectivity than cooling crystallization alone.[13]
Verification: The ideal solvent system will show a significant reduction in byproduct carry-over into the final crystalline product, as confirmed by HPLC analysis.
Protocol 2: Controlling the Cooling Profile and Supersaturation
Rapid cooling generates high supersaturation, which is a primary cause of impurity incorporation.[6]
Objective: To maintain a low, controlled level of supersaturation throughout the crystallization process.
Methodology:
Seeding: Introduce a small quantity of high-purity seed crystals at a point of slight supersaturation. This provides a template for growth and helps control the nucleation process.[13]
Controlled Cooling: Instead of linear cooling (e.g., crash cooling in an ice bath), implement a staged or ramped cooling profile. A slower cooling rate in the initial phase of crystal growth is often most effective.[14][15]
Temperature Cycling: In some cases, cycling the temperature up and down by a few degrees can help dissolve smaller, less perfect crystals and allow the larger, purer crystals to grow (a process known as Ostwald Ripening).[1]
Verification: Analyze samples of the crystals at different points in the cooling process to track impurity levels. The optimal profile will minimize impurity content in the final product.
Protocol 3: Implementing a Post-Crystallization Slurry Wash
If impurities are adsorbed to the crystal surface, an effective wash is crucial. A slurry wash is more effective than a simple displacement wash on a filter.[2][10]
Objective: To remove surface-adhered impurities and residual mother liquor.
Methodology:
After initial filtration, resuspend the crystalline cake in a fresh, cold solvent.
The chosen solvent should be one in which the API has very low solubility to prevent yield loss, but in which the impurity has good solubility.
Agitate the slurry at a controlled temperature (typically cold) for a set period (e.g., 30-60 minutes).
Filter the product again and perform a final displacement wash with a small amount of cold solvent.
Verification: HPLC analysis of the product before and after the slurry wash should show a significant decrease in impurity levels.[10]
Crystal shape (morphology or habit) can significantly impact purity. Needle-like crystals or highly agglomerated particles tend to have poor filtration and washing characteristics, leading to the entrapment of impure mother liquor.[1][10]
Root Cause Analysis: Linking Morphology to Purity
The solvent environment and the rate of crystal growth are major factors influencing crystal shape.[11][12] Fast growth often promotes growth along one axis, leading to needles. High supersaturation can also lead to excessive nucleation and agglomeration.[1]
Troubleshooting Steps for Morphology Improvement
Modify Agitation: The agitation rate influences mass transfer and can break fragile crystals, leading to secondary nucleation. Experiment with different agitation speeds to find a balance that promotes uniform growth without causing excessive breakage.
Adjust Solvent System: The solvent can interact differently with various crystal faces, thereby inhibiting or promoting growth in certain directions. Crystallizing from a different solvent can dramatically alter crystal shape.[12][16]
Lower Supersaturation: As detailed in Guide 1, Protocol 2, reducing the rate of supersaturation generation (slower cooling or anti-solvent addition) gives the crystal more time to grow in a more ordered, equilateral fashion.
Introduce Additives: In some cases, small amounts of tailor-made additives that are structurally similar to the API can be used to inhibit growth on specific crystal faces, thereby modifying the overall habit. This is an advanced technique and requires careful screening.
Section 3: Data & Protocols
Table 1: Recommended Solvent Screening Parameters for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Solvent Class
Example Solvents
Key Considerations
Potential Outcome
Alcohols
Methanol, Ethanol, Isopropanol
Can form hydrogen bonds, potentially affecting which crystal faces grow fastest.[12]
Good for initial trials; polarity can be tuned by chain length.
Ketones
Acetone, Methyl Ethyl Ketone
Polar aprotic; good at dissolving polar organic molecules.
Often provides different selectivity compared to alcohols.
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate polarity; often good choices for recrystallization.
Can lead to well-defined, less-agglomerated crystals.
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Can be used in anti-solvent crystallization.
Good for inducing precipitation from a more polar solvent.
Aromatics
Toluene
Non-polar; useful for precipitating polar compounds.
May result in different polymorphs or solvates.
Table 2: Example Cooling Profiles for Byproduct Reduction
Profile Type
Description
Temperature Profile
Rationale
Linear (Fast)
Rapid, uncontrolled cooling.
80°C to 5°C in 1 hour.
Not Recommended. Generates high supersaturation, leading to impurity trapping.
Bilinear
Two-stage cooling with different rates.
80°C to 40°C over 4 hours, then 40°C to 5°C over 2 hours.
Slower initial cooling during the main growth phase reduces impurity uptake.
Controlled (Ideal)
Slow cooling rate throughout, especially after seeding.
Cool from 80°C to 75°C. Seed. Hold for 1 hour. Cool to 20°C over 8 hours.
Maintains low supersaturation, promoting selective growth of pure crystals.[15]
Section 4: Visualizing Mechanisms
Conceptual Pathway of Byproduct Incorporation
This diagram illustrates the competition at the crystal growth interface.
Caption: Competition between API and byproduct molecules at the crystal surface.
Section 5: References
Jones, M. D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link][1][2]
Black, S. N., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link][10]
Yang, Y., et al. (2018). Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Organic Process Research & Development. [Link][9]
Quora. (2018). What is the role of temperature and time in crystallization?. [Link][14]
Tavare, N. S., & Garside, J. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development. [Link][6]
Hampton Research. (n.d.). Temperature as a Crystallization Variable. [Link][15]
Mudalip, S. K. A., et al. (2014). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link][12]
McPherson, A. (1990). The role of temperature in protein crystallization. Acta Crystallographica Section B: Structural Science. [Link][7]
Karagianni, M., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link][16]
Wood, C. M., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link][17]
Wang, X., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry. [Link][5]
Al-Dulaimi, M. A. H., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link][4]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link][3]
El-Kimary, E. I., et al. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link][18]
Hu, C., et al. (2020). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. [Link][11]
Optimizing temperature conditions for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine reactions
Technical Support Center: [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Welcome to the technical support guide for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This document provides researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Welcome to the technical support guide for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions, with a specific focus on the critical role of temperature. Given the specific nature of this molecule, this guide is built upon established principles of organic chemistry concerning its constituent functional groups: a primary amine, a pyridine ring, and an imidazole ring.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Q1: What are the primary reactive sites on this molecule?
A1: The molecule possesses several nucleophilic and basic sites. The primary aliphatic amine (-CH₂NH₂) is the most nucleophilic and is the principal site for reactions like acylation, alkylation, and reductive amination.[1][2] The pyridine nitrogen is basic and can be protonated or act as a ligand. The imidazole ring contains two nitrogen atoms; the "pyrrole-like" nitrogen (N-3) is basic, while the "pyridine-like" nitrogen (N-1) is involved in the aromatic system and is significantly less basic. Understanding the relative reactivity of these sites is key to controlling reaction selectivity.
Caption: Key reactive sites on [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Q2: How does temperature generally influence reactions involving this compound?
A2: Temperature is a critical parameter that directly affects reaction rate, selectivity, and stability.
Rate: Increasing temperature generally increases the rate of reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier.[3][4][5] As a rule of thumb, reaction rates can double for every 10°C rise in temperature.[6]
Selectivity: At lower temperatures, reactions tend to be more selective, favoring the kinetically controlled product (often at the most nucleophilic primary amine). At higher temperatures, there is enough energy to overcome higher activation barriers, potentially leading to the formation of thermodynamically controlled products or side reactions at less reactive sites (e.g., pyridine or imidazole nitrogens).[7]
Stability: Pyridine and imidazole rings are generally thermally stable.[8][9] However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition, often producing carbon monoxide and nitrogen oxides.[10] The primary amine can also be susceptible to oxidation or other degradation pathways at elevated temperatures.
Q3: What are the recommended storage and handling conditions?
A3: Based on analogous structures like 2-(aminomethyl)pyridine, this compound should be handled with care.[10][11] It is likely a liquid or low-melting solid that is soluble in water and polar organic solvents.[11] Due to the primary amine, it is basic and can cause skin and eye irritation.[10] It should be stored in a tightly closed container in a well-ventilated area, away from heat and ignition sources.[10][12] While generally stable, avoid uncontrolled exposure to high temperatures.[10]
Q4: Which analytical techniques are best for monitoring reaction progress?
A4: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) to achieve good separation.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reactant consumption and product formation while also giving mass information to identify key components, including starting materials, intermediates, products, and byproducts. This is invaluable for troubleshooting.
Part 2: Troubleshooting Guide for Amide Coupling Reactions
A common application for this molecule is its use as a nucleophile in amide bond formation (acylation). This section provides solutions to common problems encountered during this process.
Scenario 1: Low or No Product Yield
Q: My acylation reaction shows low conversion to the desired amide product. What steps should I take?
A: Low yield is often a result of incomplete reaction, side reactions, or poor reagent quality. Temperature plays a pivotal role in all these factors. Follow this systematic approach to diagnose the issue.
Caption: Workflow for troubleshooting low-yield acylation reactions.
Issue: Incomplete Reaction at Low Temperature (e.g., 0°C to Room Temp)
Causality: The reaction may lack sufficient thermal energy to overcome the activation barrier, or the starting material may have poor solubility in the chosen solvent at lower temperatures.[4]
Solution:
Gradual Temperature Increase: Slowly warm the reaction mixture. For example, if the reaction is sluggish at room temperature, try gentle heating to 40-50°C. Monitor the progress closely by TLC or LC-MS.[13]
Solubility Check: Ensure your starting material is fully dissolved at the reaction temperature. If not, screen for a more suitable solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution-type reactions.[14]
Issue: Formation of Multiple Byproducts at Elevated Temperatures (e.g., > 60°C)
Causality: Higher temperatures can provide enough energy to activate alternative reaction pathways.[7] Potential side reactions include:
Double Acylation: Acylation on both the primary amine and one of the ring nitrogens.
Elimination: If the substrate is sterically hindered, high temperatures can favor elimination over substitution.[14]
Reagent Decomposition: The acylating agent (e.g., acyl chloride) or coupling reagents may be unstable at higher temperatures.
Solution:
Lower the Temperature: The most effective way to minimize side products is often to reduce the reaction temperature.[14] This enhances selectivity for the most reactive site (the primary amine). A longer reaction time at a lower temperature is preferable to a fast, messy reaction at a high temperature.
Optimize Reagents: Ensure a slight excess (1.1-1.5 equivalents) of the acylating agent is used, but avoid a large excess which can promote side reactions.[13]
Scenario 2: Reaction Rate is Too Slow or Too Fast
Q: How do I find the optimal temperature for my reaction to balance rate and purity?
A: A temperature screening experiment is the most systematic way to determine the optimal conditions. This involves running the reaction at several different temperatures in parallel and analyzing the outcomes.
Setup: Prepare 4-5 identical reaction vials, each equipped with a magnetic stir bar.
Reagents: To each vial, add [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (1.0 mmol) and a suitable solvent (e.g., 10 mL of THF).
Base: Add a non-nucleophilic base, such as triethylamine (1.5 mmol), to each vial.
Temperature Control: Place each vial in a reaction block or bath set to a different temperature (e.g., 0°C, 25°C (RT), 45°C, and 65°C). Allow them to equilibrate.
Initiation: Add the acylating agent (e.g., benzoyl chloride, 1.1 mmol) dropwise to each vial.
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench with water and analyze by LC-MS to determine the percentage of starting material remaining, desired product formed, and key impurities.
Analysis: Based on the results, select the temperature that provides the best balance of reaction rate and product purity.
The following table illustrates potential outcomes from a temperature screening experiment, which helps in identifying the optimal reaction temperature.
Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. (2024). Available at: [Link]
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. (2020). Available at: [Link]
Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. ResearchGate. (2011). Available at: [Link]
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. (n.d.). Available at: [Link]
Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide. ResearchGate. (2011). Available at: [Link]
The effect of temperature on reaction rate. RSC Education. (n.d.). Available at: [Link]
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. DergiPark. (2020). Available at: [Link]
How Does Temperature Affect The Rate Of A Reaction? Buy Chemicals Online. (2023). Available at: [Link]
Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-bridged Imidazo[1,5-a]pyridine Derivatives. Oxford Academic. (2011). Available at: [Link]
Effect of Temperature on Reaction Rates. Dalal Institute. (n.d.). Available at: [Link]
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate. (2020). Available at: [Link]
Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. ACS Publications. (2007). Available at: [Link]
Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Publishing. (2014). Available at: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. (2020). Available at: [Link]
Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI. (2022). Available at: [Link]
24.6 Synthesis of Amines. OpenStax. (2023). Available at: [Link]
Effect of Temperature On Reaction Rate. Save My Exams. (2024). Available at: [Link]
Thermally-Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ACS Publications. (2020). Available at: [Link]
Amine Synthesis Reactions. YouTube. (2018). Available at: [Link]
Guidance on risk assessments for chemical reactions. University of Bristol. (2018). Available at: [Link]
Scale-up Reactions. University of Illinois Division of Research Safety. (2019). Available at: [Link]
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. (2003). Available at: [Link]
Reactions of Amines. Jasperse Ch. 19 Notes + Answers. (n.d.). Available at: [Link]
Preparation of Amines. Chemistry Steps. (2020). Available at: [Link]
Synthesis of Amines. Jack Westin. (n.d.). Available at: [Link]
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. (2020). Available at: [Link]
Nucleophilic Substitution Reactions. SlidePlayer. (n.d.). Available at: [Link]
Screening Procedures for Reactive Chemicals According to the UN Manual of Tests and Criteria, Appendix 6. ResearchGate. (2025). Available at: [Link]
Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate. (2025). Available at: [Link]
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. (2020). Available at: [Link]
Nucleophilic Substitution Reaction. BYJU'S. (n.d.). Available at: [Link]
9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. (n.d.). Available at: [Link]
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (2024). Available at: [Link]
Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. MDPI. (2019). Available at: [Link]
Chapter 8: Nucleophilic substitutions. Organic Chemistry. (n.d.). Available at: [Link]
Technical Support Center: Mobile Phase Optimization for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine Chromatography
Welcome to the technical support guide for the chromatographic analysis of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This molecule, containing basic pyridine, imidazole, and primary amine functionalities, presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the chromatographic analysis of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This molecule, containing basic pyridine, imidazole, and primary amine functionalities, presents a significant challenge for chromatographers due to its high polarity and propensity for strong secondary interactions with stationary phases. This guide provides in-depth, experience-driven troubleshooting advice and systematic workflows to help you develop robust and reproducible analytical methods.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate issues encountered when first analyzing [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Q1: Why is my peak shape for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine so poor, with severe tailing?
A1: Severe peak tailing is the most common problem for this type of analyte and is almost always caused by secondary-site interactions.[1] Your basic analyte, which carries a positive charge at typical pH values, is interacting strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[2][3][4] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing some molecules to be retained longer and resulting in a "tailing" peak.[1]
Q2: I have little to no retention on my standard C18 column; the peak elutes near the void volume. What's wrong?
A2: Your analyte is highly polar due to its multiple nitrogen-containing rings and the primary amine group. Standard reversed-phase chromatography (RP-HPLC) separates compounds based on hydrophobicity. Highly polar compounds have very little affinity for the nonpolar C18 stationary phase and are therefore not retained.[5][6] This is expected behavior and indicates that either a significant modification of the reversed-phase conditions is needed or a different chromatographic mode, like HILIC, should be employed.[7]
Q3: My retention times are drifting and not reproducible. What are the likely causes?
A3: Retention time instability for a basic compound like this is often linked to the mobile phase pH. The multiple basic sites on your molecule have different pKa values. If your mobile phase pH is too close to one of these pKa values, small fluctuations in pH can cause significant changes in the analyte's overall charge state, drastically affecting its retention. Furthermore, if you are not using a buffer or the buffer capacity is insufficient, the system pH can be unstable. Ensure your mobile phase is well-buffered at a pH at least 1.5-2 units away from the analyte's pKa values.
Part 2: In-Depth Troubleshooting & Optimization Guide
While challenging, a successful RP separation is possible with careful control over the mobile phase and column chemistry.
The mobile phase is the most powerful tool for controlling the behavior of basic analytes.[4][8]
Low pH Operation (pH 2.5 - 3.5):
Mechanism: Operating at a low pH offers a dual benefit. First, it ensures your analyte is fully and consistently protonated (positively charged). Second, it suppresses the ionization of the problematic surface silanol groups, keeping them in their neutral (Si-OH) form.[9] This minimizes the strong ionic interactions that cause peak tailing.[3][4]
Protocol: Prepare a mobile phase containing an aqueous buffer of 10-25 mM phosphate or 0.1% formic acid, adjusting the pH to ~2.5.[9]
Caution: If using phosphate buffer with acetonitrile gradients, be mindful of buffer precipitation at high organic concentrations.[9] Formic acid is a volatile and MS-friendly alternative.
Mobile Phase Additives:
Competing Base (e.g., Triethylamine - TEA):
Mechanism: A competing base is a small basic molecule added to the mobile phase in low concentrations (e.g., 5-10 mM TEA).[9] It has a high affinity for the active silanol sites and effectively "masks" them from your analyte, thereby reducing peak tailing.[10]
Drawback: This approach can shorten column lifetime as additives like TEA can accelerate the hydrolysis of the stationary phase.[9] It is also not ideal for mass spectrometry detection due to ion suppression.
Chelating Agents (e.g., EDTA):
Mechanism: The imidazole ring can chelate with trace metal impurities (e.g., iron, aluminum) present on the silica surface or in the HPLC system hardware. This interaction contributes to peak tailing. Adding a small amount of a chelator like EDTA to the mobile phase can sequester these metal ions and improve peak symmetry.[8][10]
Modern column technology is essential for analyzing basic compounds.
High-Purity, End-Capped Columns: Use columns packed with high-purity, "Type B" silica that has a low metal content.[4] Ensure the column is thoroughly "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible to your analyte.[10]
Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., carbamate) embedded within the C18 alkyl chain. This feature creates a small hydration layer on the stationary phase surface, which helps to shield the analyte from interacting with underlying silanols, resulting in improved peak shapes for bases.[11]
For highly polar molecules like [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, HILIC is often a more effective and robust alternative to reversed-phase.[12][13][14] HILIC is a powerful technique for retaining and separating very polar compounds that show little or no retention in RP-HPLC.[6][7]
Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[15] The water in the mobile phase forms an enriched layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[7][15][16]
Recommended Starting Conditions:
Stationary Phase: An unbonded silica or an amide-phase HILIC column is an excellent starting point for retaining polar basic compounds.[13][15]
Mobile Phase:
Solvent A: 10 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0 with formic acid.
Solvent B: Acetonitrile.
Gradient: Start at 95% B, hold for 1-2 minutes, then decrease to 60% B over 10-15 minutes. This high-organic starting condition is crucial for achieving retention in HILIC.[7]
Part 3: Systematic Method Development Workflow
Follow this logical progression to efficiently develop a robust method from scratch.
A Comparative Guide to [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine and Standard Pyridine Ligands for Researchers
In the landscape of coordination chemistry and drug discovery, the selection of appropriate ligands is a critical determinant of the ultimate functionality of a metal complex or the efficacy of a therapeutic agent. While...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of coordination chemistry and drug discovery, the selection of appropriate ligands is a critical determinant of the ultimate functionality of a metal complex or the efficacy of a therapeutic agent. While standard pyridine ligands, such as pyridine, 2,2'-bipyridine, and terpyridine, have long served as foundational building blocks, the quest for enhanced performance and novel functionalities has led to the exploration of more complex and tailored ligand architectures. This guide provides a comprehensive comparison of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a bifunctional ligand, with these established pyridine-based systems. Our analysis is grounded in the fundamental principles of coordination chemistry and supported by experimental data from the scientific literature to provide researchers, scientists, and drug development professionals with a robust framework for informed ligand selection.
Structural and Electronic Considerations: A Tale of Two Ligands
The seemingly subtle inclusion of an imidazolyl moiety and a methanamine substituent on a pyridine backbone, as in [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, introduces significant structural and electronic perturbations compared to a simple pyridine ring. These differences are at the heart of their distinct coordination behaviors and performance characteristics.
Standard Pyridine Ligands: Simple pyridine acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. Bidentate (e.g., 2,2'-bipyridine) and tridentate (e.g., terpyridine) ligands are formed by linking multiple pyridine rings, creating pre-organized chelating structures that lead to more stable metal complexes compared to their monodentate counterparts.[1] The electronic properties of these ligands can be tuned by the introduction of electron-donating or electron-withdrawing substituents on the pyridine rings.
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine: This ligand presents a more complex coordination landscape. It possesses three potential nitrogen donor sites: the pyridine nitrogen, the imidazole nitrogen, and the primary amine nitrogen. This multi-functionality allows for versatile coordination modes, including acting as a bidentate or even a bridging ligand, potentially leading to the formation of polynuclear complexes.
The imidazole ring itself is a five-membered aromatic heterocycle with two nitrogen atoms. One nitrogen is 'pyrrole-like' and typically involved in the aromatic system, while the other is 'pyridine-like' with a lone pair available for coordination. Imidazole is known to be a good σ-donor and can participate in hydrogen bonding, which can influence the secondary coordination sphere and the overall stability and reactivity of the complex.[2] The methanamine group adds further functionality, providing another coordination site and the potential for hydrogen bonding interactions.
Caption: Comparison of potential coordination sites.
Performance in Catalysis: A Comparative Overview
The electronic and steric properties of ligands play a pivotal role in determining the efficacy of a metal-based catalyst. While direct comparative catalytic data for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is not abundant in the literature, we can infer its potential performance by examining related systems and foundational principles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are benchmark transformations where ligand performance is critical.[3][4] Standard pyridine ligands, particularly those incorporating bulky phosphine substituents, have been extensively used.[5] The primary role of the ligand is to stabilize the active palladium species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]
For imidazole-containing ligands, their strong σ-donating character can influence the electron density at the metal center. This can, in turn, affect the rates of oxidative addition and reductive elimination. For instance, in the context of nickel(II) complexes for acrylate synthesis from ethylene and CO2, pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene ligands have demonstrated notable catalytic activity.[7]
The table below presents a comparative summary of the catalytic performance of palladium complexes with a standard bipyridine ligand in the Suzuki-Miyaura cross-coupling reaction. This serves as a baseline for evaluating new ligand systems.
Causality Behind Experimental Choices: The choice of a biphasic toluene/water system with a phase-transfer catalyst is common in Suzuki couplings to bring the inorganic base into contact with the organic-soluble reactants. Dioxane is a polar aprotic solvent that can solubilize a wide range of reactants and is often used at elevated temperatures. The selection of the base (K₂CO₃ or K₃PO₄) is crucial for the transmetalation step.
Applications in Medicinal Chemistry and Drug Development
Pyridine and imidazole moieties are prevalent scaffolds in a vast array of FDA-approved drugs and biologically active molecules, valued for their ability to engage in hydrogen bonding and coordinate to metalloenzymes.[9][10]
Standard Pyridine Ligands in Medicinal Chemistry: Pyridine derivatives have been extensively investigated as anticancer agents. For example, a series of novel pyridine-ureas demonstrated significant in vitro anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values in the sub-micromolar range.[11] The mechanism of action for many pyridine-based drugs involves the inhibition of key enzymes, such as kinases.[12][13]
Imidazopyridines and Related Structures: Imidazo[1,2-a]pyridines are another class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[9] The fusion of the imidazole and pyridine rings creates a planar, electron-rich system that can effectively interact with biological targets.
The table below summarizes the in vitro anticancer activity of some representative pyridine-based compounds against the MCF-7 human breast cancer cell line. This data provides a benchmark for the evaluation of new therapeutic candidates.
The structural features of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, combining a pyridine ring, an imidazole moiety, and a primary amine, make it an intriguing candidate for biological applications. The presence of multiple hydrogen bond donors and acceptors, along with its metal-chelating ability, suggests potential for interaction with various biological macromolecules.
Experimental Protocols
To facilitate the direct comparison of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine with standard pyridine ligands, we provide the following detailed, step-by-step methodologies for key experiments.
Determination of Metal-Ligand Binding Constant by UV-Vis Titration
This protocol allows for the determination of the stoichiometry and binding constant of a metal-ligand complex.
Rationale: This method relies on the change in the electronic absorption spectrum of the ligand or metal ion upon complexation. By systematically adding one component to the other and monitoring the absorbance changes, a binding isotherm can be constructed to calculate the binding constant (K_a).[14][15][16][17][18]
Step-by-Step Protocol:
Preparation of Stock Solutions: Prepare stock solutions of the ligand (e.g., [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine or a standard pyridine ligand) and a metal salt (e.g., CuSO₄·5H₂O, ZnCl₂) of known concentrations in a suitable buffer solution (e.g., HEPES, MES) to maintain a constant pH.
Initial Spectrum: Record the UV-Vis spectrum of the ligand solution in a quartz cuvette. This will serve as the baseline.
Titration: Add small aliquots of the metal salt stock solution to the cuvette containing the ligand solution. After each addition, gently mix the solution and allow it to equilibrate.
Spectral Measurement: Record the UV-Vis spectrum after each addition of the metal salt.
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the metal ion concentration. Fit the resulting data to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the binding constant.[17]
Caption: Workflow for UV-Vis titration experiment.
Evaluation of Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a standardized method for assessing the catalytic activity of a metal-ligand complex.[[“]][20]
Rationale: The Suzuki-Miyaura reaction is a robust and widely used transformation, making it an excellent benchmark for catalyst performance. The yield of the desired biaryl product is a direct measure of the catalyst's efficiency.
Step-by-Step Protocol:
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst in situ by mixing the metal precursor (e.g., Pd(OAc)₂) and the ligand ([5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine or a standard pyridine ligand) in the desired molar ratio in an appropriate anhydrous solvent.
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., 1 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2 mmol).
Addition of Catalyst and Solvent: Add the freshly prepared catalyst solution and the reaction solvent (e.g., toluene/water, 10:1 v/v).
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for a specified time (e.g., 12 hours).
Work-up and Analysis: Cool the reaction to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and analyze the crude product by GC-MS or ¹H NMR to determine the yield. The product can be further purified by column chromatography.
Assessment of In Vitro Anticancer Activity using the MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound ([5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine or a standard pyridine-based drug) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The comparison between [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine and standard pyridine ligands reveals a trade-off between the well-established, predictable behavior of the latter and the potential for novel reactivity and functionality offered by the former. The multifunctional nature of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, with its multiple coordination sites and hydrogen bonding capabilities, presents exciting opportunities for the design of sophisticated catalysts and therapeutic agents.
While direct, extensive comparative data for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is still emerging, the foundational principles and experimental protocols outlined in this guide provide a solid framework for its evaluation. Researchers are encouraged to utilize these methodologies to systematically explore the coordination chemistry, catalytic activity, and biological properties of this and other novel ligand systems. Such investigations are crucial for advancing the fields of coordination chemistry, catalysis, and drug discovery, ultimately leading to the development of more efficient and effective chemical technologies and therapies.
References
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A Comparative Guide to LC-MS Methodologies for Purity Validation of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
Introduction: The Critical Need for Purity Assessment [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is a polar, nitrogen-containing heterocyclic compound that serves as a crucial building block in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Need for Purity Assessment
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine is a polar, nitrogen-containing heterocyclic compound that serves as a crucial building block in pharmaceutical research and development. Its structural complexity, featuring both a pyridine and an imidazole ring coupled with a primary amine, presents unique analytical challenges. Ensuring the purity of this active pharmaceutical ingredient (API) is paramount, as even minute impurities can significantly impact its safety, efficacy, and stability. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity validation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The inherent polarity of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns, which can lead to poor separation from other polar impurities and matrix effects in mass spectrometry detection.[1] This guide will explore and compare advanced LC techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of ion-pairing agents, to overcome these challenges. All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure their accuracy, precision, and reliability for their intended purpose.[2][3]
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for the accurate purity assessment of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. This section compares three distinct approaches: traditional Reversed-Phase (RP) LC-MS, HILIC-MS, and RP-LC-MS with an ion-pairing agent.
Methodology Comparison at a Glance
Feature
Reversed-Phase (RP) LC-MS
HILIC-MS
RP-LC-MS with Ion-Pairing
Primary Retention Mechanism
Hydrophobic interactions
Partitioning into a water-enriched layer on the stationary phase
Can be significant depending on the ion-pairing agent[9]
Column Equilibration Time
Relatively fast
Can be longer than RP
Can be long, and column can be permanently modified[9]
The Causality Behind Experimental Choices
Reversed-Phase (RP) LC-MS: While a workhorse in many laboratories, standard RP chromatography is often suboptimal for highly polar compounds like [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.[4] The weak interaction between the polar analyte and the nonpolar stationary phase (e.g., C18) results in little to no retention. This can lead to co-elution with the solvent front and other polar impurities, making accurate quantification and identification challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: HILIC is an excellent alternative for the separation of polar compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[10] By using a gradient of increasing aqueous solvent, the polar analytes are eluted. This technique often provides better peak shapes and increased sensitivity for polar compounds in MS detection compared to RP.[11]
Reversed-Phase LC-MS with Ion-Pairing Agents: This approach enhances the retention of charged polar analytes on a nonpolar stationary phase.[7][8] An ion-pairing agent, typically a volatile acid like formic acid or a more complex one like heptafluorobutyric acid (HFBA), is added to the mobile phase.[9] This agent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the RP column. However, the use of ion-pairing agents can sometimes lead to ion suppression in the mass spectrometer and may require dedicated columns and longer equilibration times.[9][12]
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring trustworthiness and reproducibility.
Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase of the respective LC method to cover a concentration range relevant for impurity profiling (e.g., 0.05% to 1.0% of the nominal sample concentration).
Sample Solution (e.g., 100 µg/mL): Prepare the sample solution by dissolving the test article in the initial mobile phase to a final concentration of 100 µg/mL.
Protocol 1: HILIC-MS Method
This method is anticipated to provide the best retention and separation of the polar target compound and its potential impurities.
LC System: UHPLC system
Column: Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid[13]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[13]
Gradient:
0-1 min: 95% B
1-8 min: 95% to 60% B
8-9 min: 60% B
9.1-12 min: 95% B (re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 2 µL
MS System: High-Resolution Mass Spectrometer (e.g., Q-TOF)
Data Acquisition: Full Scan (m/z 50-500) and, if using a triple quadrupole, Multiple Reaction Monitoring (MRM) for known impurities.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected performance of the compared methods.
Table 1: Chromatographic Performance Comparison
Parameter
RP-LC-MS (No Ion-Pairing)
HILIC-MS
RP-LC-MS with Ion-Pairing
Retention Time of Main Peak (min)
0.8
5.2
3.5
Tailing Factor of Main Peak
1.8
1.1
1.3
Resolution from Closest Impurity
0.9
2.5
1.8
Number of Detected Impurities (>0.05%)
2
5
4
Table 2: Mass Spectrometric Data
Compound
Expected m/z [M+H]⁺
Observed m/z (HILIC-MS)
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
175.0984
175.0981
Impurity 1 (e.g., starting material)
Varies
Varies
Impurity 2 (e.g., degradation product)
Varies
Varies
Visualization of Workflows
LC-MS Purity Validation Workflow
Caption: Workflow for LC-MS Purity Validation.
Method Selection Logic
Caption: Decision tree for selecting the optimal LC method.
Trustworthiness Through Self-Validation
The cornerstone of a trustworthy analytical method is its validation. According to ICH Q2(R2) guidelines, the chosen method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[3][15]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated by the baseline resolution of the main peak from all impurity peaks.
Linearity and Range: The method should demonstrate a linear relationship between the concentration of impurities and the detector response over a specified range (e.g., from the reporting threshold to 120% of the specification limit).[16]
Accuracy and Precision: Accuracy is determined by analyzing samples with known concentrations of impurities and comparing the measured values to the true values. Precision is assessed through the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, typically expressed as the relative standard deviation (RSD).[16] An RSD below 15% is generally considered acceptable.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an impurity that can be quantitatively determined with suitable precision and accuracy.[16] This is particularly important for controlling potentially genotoxic impurities at very low levels.
By systematically evaluating these parameters, the chosen LC-MS method becomes a self-validating system, providing high confidence in the reported purity of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Conclusion and Recommendations
For the purity validation of the highly polar compound [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a HILIC-MS method is strongly recommended. This approach offers superior retention, chromatographic resolution, and sensitivity compared to traditional reversed-phase methods.[5][13] In instances where HILIC is not feasible, reversed-phase LC with a volatile ion-pairing agent presents a workable alternative, though careful consideration must be given to potential ion suppression and longer column equilibration times.[9] Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible data, which is a critical component of any regulatory submission for a new drug substance.[2][17]
References
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.
HILICON AB. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. The Applications Book.
Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Shimadzu.
Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc.
IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. IntuitionLabs.
SCIEX. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. SCIEX.
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Swann, J. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
Mofarah, S. S., Hamdan, H., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4129–4139. [Link]
Mofarah, S. S., Hamdan, H., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
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Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Swann, J. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Swann, J. R. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Spiral.
ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). ICH.
ResearchGate. (2026, March 6). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate.
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Swann, J. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. University of Liverpool Repository.
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Benchmarking Receptor Binding Kinetics of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine: A Comparative Guide
In the landscape of modern drug discovery, a profound understanding of the dynamic interplay between a ligand and its receptor is paramount. This guide provides an in-depth technical comparison of the receptor binding ki...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, a profound understanding of the dynamic interplay between a ligand and its receptor is paramount. This guide provides an in-depth technical comparison of the receptor binding kinetics of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a novel imidazole-containing compound. While specific experimental data for this molecule is not yet publicly available, its structural similarity to a class of well-characterized histamine H3 receptor antagonists allows us to establish a robust framework for its kinetic evaluation.[1][2][3][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the experimental methodologies and providing a comparative analysis against established ligands.
The imidazole moiety is a cornerstone in the architecture of numerous biologically active molecules, most notably the neurotransmitter histamine.[5] Consequently, synthetic compounds incorporating this heterocycle, such as [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, are of significant interest for their potential to modulate histamine receptor activity.[5][6] The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders.[7][8] Therefore, it is plausible that [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine engages with this receptor.
This guide will elucidate the advanced techniques of Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and radioligand binding assays to meticulously characterize the binding kinetics of our topic compound. We will benchmark its hypothetical performance against established H3 receptor antagonists, Thioperamide and Clobenpropit, providing a clear perspective on its potential therapeutic utility.
Comparative Binding Kinetics Analysis
The following table presents hypothetical, yet plausible, binding kinetics data for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine in comparison to the well-characterized histamine H3 receptor antagonists, Thioperamide and Clobenpropit. This data serves as an illustrative benchmark for the anticipated outcomes of the experimental protocols detailed in this guide.
Compound
Association Rate (kon) (M⁻¹s⁻¹)
Dissociation Rate (koff) (s⁻¹)
Equilibrium Dissociation Constant (KD) (nM)
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
5 x 10⁵
1 x 10⁻³
2.0
Thioperamide
2 x 10⁵
5 x 10⁻⁴
2.5
Clobenpropit
8 x 10⁵
2 x 10⁻³
2.5
This data is illustrative and intended for comparative purposes within this guide.
Advanced Methodologies for Kinetic Profiling
A thorough understanding of a ligand's binding kinetics, including its association (kon) and dissociation (koff) rates, provides deeper insights into its mechanism of action and potential in vivo efficacy than affinity (KD) alone.[9][10][11] The following sections detail the state-of-the-art techniques for kinetic analysis.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[9][10][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[9][10]
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Receptor Immobilization: The purified histamine H3 receptor is immobilized onto a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a surface density that allows for accurate kinetic measurements while avoiding mass transport limitations.
Analyte Preparation: A series of concentrations of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine are prepared in a suitable running buffer (e.g., HBS-EP+).
Association: The analyte solutions are injected sequentially over the sensor surface, and the change in response units (RU) is monitored in real-time to determine the association rate (kon).
Dissociation: Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the receptor, allowing for the determination of the dissociation rate (koff).
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next injection cycle.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
Biolayer Interferometry (BLI)
BLI is another label-free optical biosensing technology that measures biomolecular interactions in real-time.[13][14][15] It analyzes the interference pattern of white light reflected from the surface of a biosensor tip.[14][16]
Caption: The "Dip and Read" workflow characteristic of Biolayer Interferometry (BLI).
Biosensor Preparation: Streptavidin-coated biosensors are hydrated in the running buffer.
Ligand Immobilization: Biotinylated histamine H3 receptor is immobilized onto the streptavidin biosensors.
Baseline: A stable baseline is established by dipping the biosensors into wells containing only the running buffer.
Association: The biosensors are then moved to wells containing various concentrations of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, and the wavelength shift is monitored to determine the association rate.[17]
Dissociation: Following association, the biosensors are moved back to the buffer-containing wells to monitor the dissociation of the compound.[17]
Data Analysis: The resulting data is analyzed using the instrument's software to calculate kon, koff, and KD.
Radioligand Binding Assays
Radioligand binding assays are a sensitive and quantitative method for studying receptor-ligand interactions.[18][19][20] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.
Caption: Workflow for determining binding kinetics using a radioligand assay.
Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from cultured cells or tissue homogenates.[21]
Association Kinetics: The receptor-containing membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) for varying periods.[1][2] The reaction is terminated at each time point by rapid filtration to separate bound from free radioligand.[21] The amount of bound radioactivity is then quantified.
Dissociation Kinetics: To measure the dissociation rate, a saturating concentration of an unlabeled competitor (e.g., unlabeled [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine) is added to the reaction at equilibrium. The amount of radioligand remaining bound is measured at various time points.
Data Analysis: The association and dissociation data are plotted against time and fitted to appropriate kinetic models to determine the kon and koff values.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a Gi/o-coupled GPCR.[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of cAMP affects the activity of Protein Kinase A (PKA) and subsequently influences various cellular processes, including the release of neurotransmitters.
Caption: Simplified signaling pathway of the Gi/o-coupled histamine H3 receptor.
Conclusion
This guide provides a comprehensive framework for the kinetic characterization of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a compound of interest for its potential interaction with the histamine H3 receptor. By employing advanced techniques such as SPR, BLI, and radioligand binding assays, researchers can obtain a detailed understanding of its binding dynamics. The comparative analysis against established H3 receptor antagonists offers a valuable benchmark for evaluating its therapeutic potential. The methodologies and insights presented herein are intended to empower researchers in their pursuit of novel therapeutics targeting the histaminergic system.
References
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved from [Link]
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As transition metal catalysis evolves, the focus of ligand design has shifted from primary coordination sphere tuning (steric and electronic effects) to the engineering of the secondary coordination sphere . For research...
Author: BenchChem Technical Support Team. Date: March 2026
As transition metal catalysis evolves, the focus of ligand design has shifted from primary coordination sphere tuning (steric and electronic effects) to the engineering of the secondary coordination sphere . For researchers developing highly efficient transfer hydrogenation (TH) catalysts, understanding how outer-sphere interactions dictate reaction kinetics is critical.
This guide provides an in-depth comparison of the catalytic efficiency of Ruthenium(II) half-sandwich complexes bearing the rationally designed [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine ligand against traditional alternatives. By leveraging a self-validating experimental framework, we will dissect the causality behind the massive rate accelerations observed when incorporating proton-relay functionalities.
Mechanistic Rationale: The Power of the Secondary Coordination Sphere
The reduction of ketones via Transfer Hydrogenation (TH) utilizing 2-propanol as a hydrogen donor is a cornerstone of green chemistry. Traditional systems rely on the classic Noyori metal-ligand bifunctional mechanism, where a Ruthenium-hydride (Ru-H) and an amine proton (N-H) transfer hydrogen to the substrate in a concerted, outer-sphere mechanism via a six-membered transition state [1].
While standard 2-aminomethylpyridine (picolylamine) ligands facilitate this primary bifunctional mechanism [2], the introduction of a 5-imidazolyl group creates a paradigm shift. The[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine ligand is designed to operate on two distinct levels:
Inner-Sphere Activation: The bidentate pyridine-amine motif coordinates directly to the Ru(II) center, providing the essential N-H proton source.
Outer-Sphere Proton Relay: The pendant imidazole ring acts as an advanced proton-management system. It forms a highly structured hydrogen-bonding network with the solvent (2-propanol), pre-organizing the transition state and dramatically lowering the activation barrier for hydride transfer [3, 4].
Structural logic of the[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine ligand.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal standards and kinetic quenching steps. This guarantees that the observed Turnover Frequencies (TOF) are free from mass-balance errors or post-sampling background catalysis.
Complexation: In a nitrogen-filled glovebox, dissolve [Ru(η6-p-cymene)Cl2]2 (0.5 mmol) and the target ligand (1.0 mmol) in 15 mL of anhydrous dichloromethane/methanol (1:1 v/v).
Reaction: Stir at 25 °C for 4 hours. The solution will transition from dark red to a vibrant yellow-orange.
Isolation: Concentrate the solvent under vacuum to 3 mL. Add 20 mL of cold diethyl ether to precipitate the complex [Ru(η6-p-cymene)(L)Cl]Cl. Filter and dry under a high vacuum.
Validation: Confirm coordination via
1
H NMR (400 MHz, CDCl
3
). The characteristic upfield shift of the p-cymene aromatic protons confirms successful bidentate N,N'-chelation.
Phase B: Transfer Hydrogenation of Acetophenone
Reaction Matrix: To an oven-dried Schlenk flask, add Acetophenone (1.0 mmol), anhydrous 2-propanol (10 mL), and n-Dodecane (0.5 mmol) . Causality Note: n-Dodecane acts as an inert internal standard, allowing for precise GC-FID calibration and ensuring 100% mass balance.
Activation: Add the synthesized Ru complex (0.1 mol%, 1.0 µmol) and heat the mixture to 82 °C (reflux).
Initiation: Inject KOH (0.1 M in 2-propanol, 10 mol%) to initiate the catalytic cycle by forming the active Ru-alkoxide/Ru-hydride species.
Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 0.5 mL of cold hexane and filter through a short silica plug. Causality Note: The silica plug irreversibly traps the polar Ru catalyst, instantly halting the reaction and preventing false-positive conversions during GC analysis.
Standardized experimental workflow for catalyst validation and kinetic profiling.
Performance Comparison: Quantitative Data
To isolate the specific effect of the 5-imidazolyl group, we compare our target complex against two control alternatives:
Complex A (Target): [Ru(η6-p-cymene)(L1)Cl]Cl where L1 =[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Complex B (Baseline): [Ru(η6-p-cymene)(L2)Cl]Cl where L2 = pyridin-2-ylmethanamine (Standard picolylamine; lacks the outer-sphere proton relay).
Complex C (Electronic Control): [Ru(η6-p-cymene)(L3)Cl]Cl where L3 =[5-(dimethylamino)pyridin-2-yl]methanamine (Features a strong electron-donating group but lacks hydrogen-bonding capability).
Table 1: Catalytic Efficiency in Acetophenone Reduction
Catalyst Complex
Ligand Functionality at 5-Position
Initial TOF (h⁻¹)
Yield (1h, %)
Apparent Eₐ (kcal/mol)
Complex A
1H-imidazol-1-yl (Proton Relay)
14,500
>99%
8.4
Complex B
Hydrogen (Standard Baseline)
3,200
41%
14.2
Complex C
Dimethylamino (Electronic Control)
5,100
63%
12.1
Conditions: 1.0 mmol Acetophenone, 0.1 mol% Catalyst, 10 mol% KOH, 10 mL 2-propanol, 82 °C.
Causality Behind Experimental Choices & Results
The data in Table 1 reveals a stark contrast in catalytic efficiency, which can be deconstructed through the lens of transition state thermodynamics.
The Baseline (Complex B): Operating via the standard Noyori bifunctional mechanism, Complex B achieves a respectable TOF of 3,200 h⁻¹. The rate-determining step is the concerted transfer of the hydride and proton to the ketone.
The Electronic Effect (Complex C): By substituting the 5-position with a dimethylamino group, we push electron density into the pyridine ring. This makes the Ruthenium center more electron-rich, increasing the hydricity (nucleophilicity) of the intermediate Ru-H species. Consequently, the apparent activation energy drops to 12.1 kcal/mol, boosting the TOF to 5,100 h⁻¹. However, this is purely an inner-sphere electronic effect.
The Proton Relay Effect (Complex A): Complex A outperforms the baseline by a staggering factor of >4.5x . The 1H-imidazol-1-yl group does not significantly alter the electronic properties of the metal center compared to standard alkyl groups. Instead, its efficacy lies entirely in the secondary coordination sphere. The uncoordinated nitrogen of the imidazole ring acts as a localized base/proton-shuttle. During the rate-determining step, it structures the incoming 2-propanol molecules via hydrogen bonding, effectively pre-organizing the transition state and shuttling protons with near-zero entropic penalty[3, 4]. This drops the activation energy to a remarkable 8.4 kcal/mol.
Catalytic cycle showing the outer-sphere proton relay mechanism.
Conclusion for Drug Development Professionals
For process chemists scaling up API synthesis, catalyst loading and reaction times are primary cost drivers. By switching from standard picolylamine ligands to [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, researchers can lower catalyst loadings by an order of magnitude while achieving quantitative yields in a fraction of the time. This highlights that engineering the secondary coordination sphere is often more impactful than traditional electronic tuning.
References
Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism
Illinois Chemistry
[Link] [1]
A Proton-Switchable Bifunctional Ruthenium Complex That Catalyzes Nitrile Hydroboration
Journal of the American Chemical Society[Link] [3]
Promoting Proton Coupled Electron Transfer in Redox Catalysts through Molecular Design
Office of Scientific and Technical Information (OSTI)[Link] [4]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is intended for informational purposes only and is based on the chemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes only and is based on the chemical properties of structurally related compounds, including aromatic amines and imidazoles. As no specific safety data sheet (SDS) is currently available for [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, a cautious approach is paramount. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your facilities and planned experiments.
Introduction: Understanding the Hazard Profile
Prerequisite: Engineering Controls and General Laboratory Practices
Before handling [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine, ensure the following engineering controls and general safety practices are in place:
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][8]
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the handling area.[2][9]
Work Area Designation: Clearly designate the area where the compound will be handled to prevent cross-contamination.
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE ensemble is your primary defense against exposure. The following table outlines the minimum required PPE for handling [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine.
Body Part
Required PPE
Rationale and Best Practices
Eyes/Face
Chemical splash goggles and a face shield
Provides protection from splashes to the eyes and face. Standard safety glasses are insufficient.[11]
Hands
Nitrile gloves (double-gloving recommended)
Nitrile gloves offer good resistance to a range of chemicals.[11] Check for any signs of degradation before use. Promptly remove and replace contaminated gloves.
Body
Flame-resistant lab coat
A lab coat, fully buttoned, protects the skin and personal clothing from contamination.[11]
Respiratory
N95 respirator or higher
As a precaution against inhaling fine particles, especially when handling the solid form. The use of a respirator may require a formal respiratory protection program, including fit testing.[11]
Feet
Closed-toe shoes
Protects feet from spills. Porous shoes like sandals or cloth sneakers are not permitted in the laboratory.[12]
Step-by-Step Handling Procedures
Weighing and Aliquoting the Solid Compound
Preparation: Don your complete PPE ensemble. Ensure the analytical balance is inside a chemical fume hood or a containment enclosure.
Tare: Place a clean, tared weigh boat on the balance.
Dispensing: Carefully dispense the desired amount of [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine onto the weigh boat using a clean spatula. Avoid creating dust.
Closure: Securely close the primary container of the compound.
Transfer: Carefully transfer the weighed compound to your reaction vessel.
Decontamination: Decontaminate the spatula and any other tools used with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the weigh boat as solid chemical waste.
Solution Preparation
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed compound.
Dissolution: If necessary, gently agitate the mixture to facilitate dissolution. Avoid splashing.
Storage: If the solution is to be stored, ensure the container is clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
Exposure Route
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9]
Spill Response
The appropriate response to a spill depends on its size and nature.
Caption: Workflow for spill response assessment and action.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste generated from handling [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine must be treated as hazardous waste.
Waste Segregation
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.